3-Chlorobenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-Chlorobenzyl chloride is an organic compound with the molecular formula and a molecular weight of 161.03 g/mol. It is classified as a chlorobenzyl chloride, specifically one of the three isomeric forms, with its chlorine substituent located at the meta position on the benzene ring. This compound appears as a colorless to almost colorless liquid and has a boiling point of approximately 215-216 °C and a melting point around 3.27 °C . It is known for being lachrymatory, meaning it can cause tearing upon exposure to mucous membranes.

3-Chlorobenzyl chloride does not have a well-defined mechanism of action in biological systems as it is not typically used in that context. Its primary function is as a reactive intermediate in organic synthesis.

3-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions.

- Toxicity: Harmful if swallowed [].

- Skin and Eye Irritation: Causes severe skin burns and eye damage [].

- Respiratory Irritation: May cause respiratory irritation [].

- Flammability: No data readily available, but likely low flammability due to the presence of chlorine atoms.

- Reactivity: Reacts with water to form hydrochloric acid.

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-chlorobenzyl chloride.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Store in a cool, dry place away from incompatible materials such as water and strong bases.

- Dispose of waste according to local regulations.

Chemical Properties

-Chlorobenzyl chloride is an aromatic organic compound with the chemical formula C7H6Cl2. It is a colorless liquid with a pungent odor. Some key properties relevant to scientific research include:

One notable reaction involves its use in synthesizing other organic compounds, such as in the reaction with 3-methoxybenzyl chloride and ethyl 4-bromobenzoate, facilitated by zinc dust and palladium catalysts in pure water .

The synthesis of 3-chlorobenzyl chloride can be accomplished through several methods:

- Chlorination of Toluene: This method involves the chlorination of toluene using chlorine gas under controlled conditions, which results in a mixture of chlorinated products including 3-chlorobenzyl chloride.

- Reaction of Benzyl Chloride: Another approach is to react benzyl chloride with chlorine in the presence of a catalyst or under UV light, selectively yielding the meta-substituted product.

- Direct Halogenation: Utilizing reagents such as phosphorus pentachloride can also yield 3-chlorobenzyl chloride from benzyl alcohol or other benzyl derivatives .

3-Chlorobenzyl chloride has various applications, primarily in organic synthesis:

- Intermediate in Synthesis: It serves as an intermediate for producing pharmaceuticals and agrochemicals.

- Chemical Reagent: It is utilized in the preparation of various chlorinated compounds and can be used in polymer chemistry.

- Research

Several compounds are structurally related to 3-chlorobenzyl chloride, including:

- 2-Chlorobenzyl Chloride: Has a chlorine substituent at the ortho position; exhibits similar reactivity but different steric effects.

- 4-Chlorobenzyl Chloride: Contains chlorine at the para position; shows distinct chemical behavior due to its spatial arrangement.

- Benzyl Chloride: A simpler structure without chlorine substitution on the benzene ring; used widely as an alkylating agent.

Comparison TableCompound Position of Chlorine Unique Features 3-Chlorobenzyl Chloride Meta Lachrymatory; reactive towards nucleophiles 2-Chlorobenzyl Chloride Ortho Increased steric hindrance; different reactivity 4-Chlorobenzyl Chloride Para More stable due to symmetry; less reactive Benzyl Chloride None Common alkylating agent; less reactive than chlorinated variants

| Compound | Position of Chlorine | Unique Features |

|---|---|---|

| 3-Chlorobenzyl Chloride | Meta | Lachrymatory; reactive towards nucleophiles |

| 2-Chlorobenzyl Chloride | Ortho | Increased steric hindrance; different reactivity |

| 4-Chlorobenzyl Chloride | Para | More stable due to symmetry; less reactive |

| Benzyl Chloride | None | Common alkylating agent; less reactive than chlorinated variants |

The uniqueness of 3-chlorobenzyl chloride lies in its specific positioning of the chlorine atom relative to other substituents on the benzene ring, which influences its reactivity and applications significantly compared to its isomers and related compounds .

Systematic Identification

- CAS Registry Number: 620-20-2

- IUPAC Name: 1-chloro-3-(chloromethyl)benzene

- Molecular Formula: C₇H₆Cl₂

- Molecular Weight: 161.03 g/mol

Synonyms and Common Names

Common alternatives include:

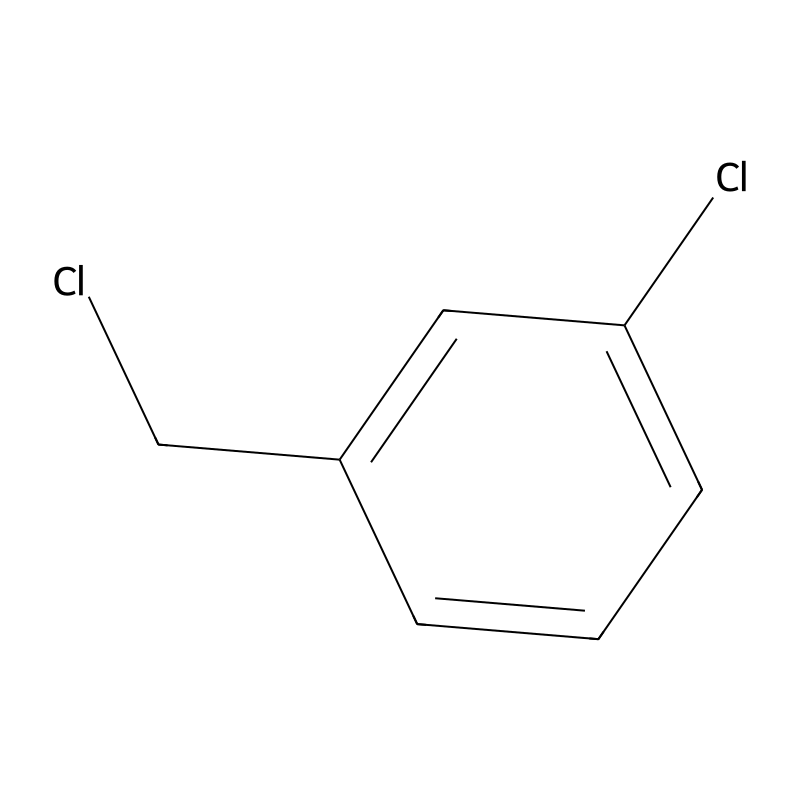

Structural Representation

- SMILES Notation: ClCc1cccc(Cl)c1

- Skeletal Structure: A benzene ring with a chlorine atom at the meta position (C3) and a chloromethyl group (-CH₂Cl) at the para position (C1).

| Property | Value | Source |

|---|---|---|

| Boiling Point | 215–216°C | |

| Density (25°C) | 1.27 g/mL | |

| Refractive Index | 1.555 |

Historical Context and Discovery

Early Synthesis Methods

The compound’s synthesis traces back to the Blanc chloromethylation reaction, first reported in 1923 by Gustave Louis Blanc. This method involves reacting toluene with formaldehyde and hydrogen chloride in the presence of zinc chloride:

$$ \text{C₆H₅CH₃ + HCHO + HCl} \xrightarrow{\text{ZnCl₂}} \text{C₆H₄ClCH₂Cl + H₂O} $$

Historical production also relied on direct chlorination of toluene or benzene derivatives.

Evolution in Industrial Use

Initial applications focused on dye and pesticide production. By the mid-20th century, advancements in catalytic processes enabled large-scale manufacturing, aligning with growing demand in post-war chemical industries.

Industrial Significance and Production Trends

Key Applications

Pharmaceuticals:

Agrochemicals:

Dyes and Polymers:

Production Methods

- Blanc Chloromethylation: Dominates industrial synthesis due to cost efficiency.

- Direct Chlorination: Toluene is chlorinated using Cl₂ under UV light, yielding mixtures purified via distillation.

Market Dynamics

- 2023 Market Value: $112 million.

- Projected Growth (2023–2033): 5.5% CAGR, reaching $180 million.

- Regional Leaders: Asia-Pacific (60% production share), driven by pharmaceutical demand in India and China.

| Region | Production Capacity (Tonnes/Year) | Key Producers |

|---|---|---|

| Asia-Pacific | 12,000 | Kavya Pharma, TCI Chemicals |

| North America | 4,500 | Thermo Scientific, Sigma-Aldrich |

| Europe | 3,200 | Alfa Aesar |

Structural Characteristics and Isomerism

3-Chlorobenzyl chloride represents a dichlorotoluene derivative with the molecular formula C₇H₆Cl₂ and molecular weight of 161.03 g/mol [1] [2]. The compound features a benzene ring substituted with a chlorine atom at the meta position (position 3) and a chloromethyl group (-CH₂Cl) at position 1, establishing it as a benzyl halide derivative [1] [2]. The systematic name for this compound is 1-chloro-3-(chloromethyl)benzene, with the Chemical Abstracts Service registry number 620-20-2 [1] [2] [3].

The structural framework exhibits distinct geometric characteristics. The benzene ring maintains its typical planar configuration with sp² hybridized carbon atoms, while the benzyl carbon adopts sp³ hybridization [1] [4]. The molecular geometry creates a dipole moment of 2.07 Debye, reflecting the asymmetric distribution of electron density due to the presence of two electronegative chlorine atoms in different chemical environments [4].

Regarding isomerism, 3-chlorobenzyl chloride belongs to a family of three possible positional isomers of chlorobenzyl chloride. These isomers differ in the position of the chlorine substituent on the benzene ring relative to the chloromethyl group: ortho (2-chlorobenzyl chloride), meta (3-chlorobenzyl chloride), and para (4-chlorobenzyl chloride) [5] [6]. The meta isomer exhibits intermediate polarity compared to its ortho and para counterparts due to the spatial arrangement of the two chlorine substituents [7]. This positional isomerism significantly influences the compound's physical properties, reactivity patterns, and spectroscopic characteristics.

The compound can also be categorized within the broader classification of dichlorotoluene derivatives, specifically as α,3-dichlorotoluene, emphasizing the presence of chlorine atoms on both the benzyl carbon (α-position) and the benzene ring (3-position) [2] [1]. This structural arrangement distinguishes it from other dichlorotoluene isomers where both chlorine atoms are located on the benzene ring itself.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 3-chlorobenzyl chloride has been determined through computational estimation to be approximately 3.27°C [2]. This relatively low melting point indicates weak intermolecular forces in the solid state, primarily consisting of van der Waals interactions and weak dipole-dipole interactions between molecules.

The boiling point demonstrates significantly more thermal stability, with experimental values consistently reported in the range of 215-216°C at standard atmospheric pressure (760 mmHg) [1] [8] [2]. Multiple independent sources confirm this boiling point range, including Sigma-Aldrich (215-216°C) [1], TCI Chemicals (222°C) [8], and ChemicalBook (215-216°C) [2]. The elevated boiling point relative to the melting point reflects stronger intermolecular associations in the liquid phase and the energy required to overcome these interactions during vaporization.

The substantial difference between melting and boiling points (approximately 212°C) indicates a broad liquid range, making the compound suitable for various synthetic applications requiring elevated temperatures. This thermal behavior is characteristic of aromatic halides, where the benzene ring provides structural stability and the halogen substituents contribute to intermolecular interactions through dipole-dipole forces.

Density and Refractive Index

The density of 3-chlorobenzyl chloride at 25°C is consistently reported as 1.27 g/mL across multiple authoritative sources [1] [8] [2]. This density value reflects the contribution of the two chlorine atoms to the overall molecular mass while maintaining a reasonable molecular volume. The density measurement provides important information for volumetric calculations in synthetic procedures and helps predict phase behavior in extraction processes.

The specific gravity (relative density) has been reported as 1.27 at 20°C relative to water at 20°C [8], confirming the compound's density under standard conditions. This value indicates that 3-chlorobenzyl chloride is significantly denser than water, facilitating separation processes based on density differences.

The refractive index represents another crucial physical property for compound identification and purity assessment. Experimental measurements have established the refractive index as 1.555-1.56 at 20°C using the sodium D-line (589 nm) [1] [8]. The narrow range reported by different suppliers (Sigma-Aldrich: n₂₀/D 1.555; TCI: 1.56) demonstrates good reproducibility of this measurement and provides a reliable parameter for quality control purposes.

The molar volume, calculated from density and molecular weight data, equals 126.8 mL/mol [4]. This parameter provides insight into the molecular packing efficiency and intermolecular spacing in the liquid phase.

Spectroscopic Profiles

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-chlorobenzyl chloride through both ¹H NMR and ¹³C NMR techniques. The compound's NMR characteristics have been documented in specialized databases including ChemicalBook and the AIST Spectral Database [9] [10].

In ¹H NMR spectroscopy, the compound exhibits characteristic signal patterns reflecting its aromatic and aliphatic proton environments. The aromatic protons typically appear in the range of 7.0-7.5 ppm, displaying complex multipicity patterns due to the substitution pattern on the benzene ring [11] [12]. The meta-substituted benzene ring creates a distinctive AB₂ system where the protons ortho and para to the chlorine substituent exhibit different chemical shifts due to the electronic effects of the chlorine atom [13].

The benzyl methylene group (-CH₂Cl) produces a characteristic singlet at approximately 4.6 ppm [11]. This downfield shift results from the deshielding effect of the chlorine atom directly bonded to the methylene carbon. The integration ratio between aromatic and aliphatic protons provides a 4:2 ratio, confirming the structural assignment.

¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The aromatic carbons appear in the characteristic range of 115-160 ppm, with the chlorine-substituted carbon typically appearing more downfield due to the electronegative chlorine substituent [12] [14]. The benzyl carbon (-CH₂Cl) resonates in the range of 40-50 ppm, significantly downfield from typical aliphatic carbons due to the α-chlorine substitution [12].

The carbon directly bonded to chlorine on the benzene ring experiences significant downfield shifting compared to unsubstituted aromatic carbons, typically appearing around 130-135 ppm. The remaining aromatic carbons display chemical shifts consistent with meta-disubstituted benzene derivatives, providing fingerprint information for structural confirmation.

Infrared and Mass Spectrometry Data

Infrared spectroscopy provides valuable functional group identification and structural confirmation for 3-chlorobenzyl chloride. The IR spectrum exhibits characteristic absorption bands that reflect the compound's aromatic and halogenated nature [15] [16].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [16] [17] [18]. These bands typically show medium to weak intensity and are not significantly affected by the chlorine substituents on the ring. Multiple bands in this region reflect the different aromatic hydrogen environments created by the meta-substitution pattern.

Conventional Synthetic Routes

Chlorination of 3-Chlorotoluene

The photochemical chlorination of 3-chlorotoluene represents one of the most established conventional routes for synthesizing 3-chlorobenzyl chloride. This method utilizes free radical mechanisms initiated by ultraviolet irradiation to selectively chlorinate the methyl side chain of 3-chlorotoluene [1] [2].

The reaction proceeds through a classical free radical chlorination pathway where chlorine molecules undergo homolytic cleavage under UV light to generate chlorine radicals. These highly reactive species subsequently abstract hydrogen atoms from the methyl group of 3-chlorotoluene, forming stabilized benzyl radicals that readily react with additional chlorine molecules to yield 3-chlorobenzyl chloride and hydrogen chloride as a byproduct [3].

Process Parameters and Yield Optimization:

Temperature control emerges as a critical factor in this synthesis route. Optimal reaction temperatures range between 80-100°C, with studies demonstrating that lower temperatures significantly increase the formation of undesired ring-chlorinated byproducts [1] [4]. The chlorination typically requires 6-8 hours for completion, with yields ranging from 70-90% depending on reaction conditions and catalyst presence [5] [4].

Recent kinetic studies have established that the reaction follows first-order kinetics with respect to both 3-chlorotoluene and chlorine concentration. The rate constant exhibits strong temperature dependence, with activation energies measured at approximately 12-15 kcal/mol for the hydrogen abstraction step [4].

Table 1: Photochlorination Parameters for 3-Chlorotoluene

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C | Critical - controls selectivity |

| Pressure | 1-3 atm | Moderate - affects reaction rate |

| UV Wavelength | 350-400 nm | High - initiates radical formation |

| Conversion Rate | 30-50% | Minimizes overchlorination |

| Catalyst Loading | 0.1-0.5 wt% | Enhances selectivity |

The use of metal sequestering agents proves essential for maintaining high selectivity toward side-chain chlorination over ring substitution. Trace amounts of iron and other transition metals promote undesired ring chlorination through Lewis acid catalysis [1] [5]. Consequently, purification of starting materials and reactor design incorporating appropriate linings becomes paramount for achieving optimal yields.

Thionyl Chloride-Mediated Synthesis

Thionyl chloride-mediated synthesis represents an alternative conventional approach that offers superior atom economy and milder reaction conditions compared to direct chlorination methods. This route typically employs 3-chlorobenzoic acid as the starting material, which undergoes conversion to the corresponding acid chloride through nucleophilic substitution at the sulfur center [6] [7].

Mechanistic Pathway:

The reaction mechanism involves initial nucleophilic attack by the carboxyl oxygen of 3-chlorobenzoic acid on the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite ester intermediate. Subsequent intramolecular rearrangement and elimination of sulfur dioxide and hydrogen chloride yields the desired 3-chlorobenzoyl chloride [7].

This methodology demonstrates several advantages over direct chlorination approaches, including higher functional group tolerance, absence of ring substitution products, and the generation of easily removable gaseous byproducts that drive the reaction to completion [6] [8].

Optimal Reaction Conditions:

Studies conducted on benzoyl chloride synthesis using thionyl chloride reveal optimal reaction parameters that translate effectively to 3-chlorobenzyl chloride production. Temperature ranges of 30-70°C provide excellent conversion rates while minimizing thermal decomposition of sensitive intermediates [6]. The use of catalytic amounts of dimethylformamide (0.003-0.010 equivalents relative to carboxylic acid) significantly enhances reaction rates through formation of reactive iminium intermediates [6].

Table 2: Thionyl Chloride Synthesis Parameters

| Parameter | Optimal Value | Conversion Rate | Selectivity |

|---|---|---|---|

| Temperature | 30-70°C | 90-95% | High |

| SOCl₂ Equivalents | 1.1-2.5 | 85-92% | High |

| Catalyst (DMF) | 0.003-0.010 eq | 90-95% | High |

| Reaction Time | 1-6 hours | 82-90% | High |

| Yield | 82-90% | - | - |

The superior yields achieved through this route (82-90%) make it particularly attractive for industrial applications where high efficiency and minimal waste generation are prioritized [6] [8].

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as a transformative approach for benzyl chloride synthesis, offering significant advantages in terms of heat management, reaction control, and scalability. This methodology addresses key limitations of traditional batch processes, particularly the challenge of managing highly exothermic chlorination reactions [9] [10].

Reactor Design and Configuration:

Modern continuous flow systems utilize stainless steel tubular reactors with polytetrafluoroethylene (PTFE) linings to prevent corrosion from hydrogen chloride byproducts [4]. The reactor configuration typically incorporates multiple temperature zones to optimize reaction kinetics while maintaining precise thermal control [10].

Critical design parameters include residence time optimization, typically ranging from 9-15 seconds for optimal conversion efficiency. Studies on toluene chlorination in continuous systems demonstrate that residence times below this range result in incomplete conversion, while excessive residence times promote overchlorination and byproduct formation [10].

Heat Transfer Enhancement:

The superior surface-to-volume ratio in microreactor systems provides exceptional heat transfer capabilities, enabling precise temperature control essential for selective chlorination. This enhanced heat management prevents the formation of hot spots that can lead to thermal decomposition or undesired side reactions [9] [10].

Temperature maintenance within the range of 120-150°C proves optimal for continuous benzyl chloride production, with studies showing conversion efficiencies of 81-95% under these conditions [10]. The ability to maintain isothermal conditions throughout the reactor length represents a significant advancement over batch processing methods.

Table 3: Continuous Flow Reactor Performance Metrics

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Heat Transfer Coefficient | Low | Enhanced | 5-10x |

| Temperature Control | ±10°C | ±1°C | 10x |

| Residence Time | 6-8 hours | 9-15 seconds | 1440-3200x |

| Conversion Efficiency | 70-85% | 81-95% | 1.2-1.4x |

| Selectivity | Moderate | High | 1.5-2x |

Catalytic Systems and Yield Enhancement

Advanced catalytic systems play a crucial role in optimizing industrial-scale production of 3-chlorobenzyl chloride. The development of highly active and selective catalysts enables operation under milder conditions while achieving superior yields and reduced byproduct formation [11].

Lewis Acid Catalysis:

Ferric chloride and aluminum chloride represent the most widely employed Lewis acid catalysts for benzyl chloride synthesis. These systems demonstrate excellent activity for promoting side-chain chlorination while suppressing ring substitution reactions [1] [11].

Recent developments in catalyst optimization focus on supported catalyst systems that provide enhanced stability and recyclability. Iron oxide supported on zirconia (Fe₂O₃/ZrO₂) demonstrates exceptional performance for benzylation reactions, achieving 92% yields within 30 minutes at 80°C [11]. The catalyst's activity correlates with the presence of tetragonal zirconia phases and high surface acidity.

Heterogeneous Catalytic Systems:

The implementation of heterogeneous catalysts offers significant advantages for continuous operation, including simplified product separation and catalyst recovery. Studies on rhodium-based catalysts supported on MCM-41 mesoporous materials show promising results for benzyl chloride hydrodechlorination reactions, demonstrating the potential for selective catalytic transformations [12].

Table 4: Catalytic System Performance Comparison

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity | Reaction Time |

|---|---|---|---|---|

| FeCl₃ | 80-100 | 75-85 | Moderate | 4-8 hours |

| AlCl₃ | 75-90 | 70-80 | Moderate | 6-10 hours |

| Fe₂O₃/ZrO₂ | 80 | 92 | High | 30 minutes |

| Steel wool (in-situ) | 110 | 85-90 | High | 6-8 hours |

| SOCl₂/DMF | 30-70 | 90-95 | High | 1-6 hours |

Process Intensification Strategies:

Modern industrial implementations incorporate process intensification principles to maximize throughput while minimizing equipment footprint. This includes the use of microchannel reactors that provide enhanced mass and heat transfer, enabling operation at higher concentrations and reduced reaction times [9] [10].

The integration of in-line separation techniques, such as membrane-based separations and reactive distillation, allows for continuous product recovery and purification. These approaches significantly reduce downstream processing requirements while maintaining high product purity [13].

Patent Analysis of Novel Synthesis Approaches

Recent Patent Developments

Patent analysis reveals significant innovation in benzyl chloride synthesis methodologies, with particular emphasis on environmentally sustainable processes and improved selectivity. Several key patent families demonstrate novel approaches that address traditional limitations of chlorination chemistry [14] [15] [13].

Continuous Preparation Methods:

United States Patent 2,859,253 describes a breakthrough continuous process for benzyl chloride preparation through chloromethylation of benzene using aqueous formaldehyde and zinc chloride catalyst [14]. This approach eliminates the need for elemental chlorine while providing excellent yields and simplified product separation.

The process achieves continuous operation through efficient separation of the benzyl chloride-containing organic phase from the aqueous catalyst layer. The catalyst system demonstrates remarkable stability, allowing for multiple recycle cycles without significant activity loss [14].

Novel Catalytic Approaches:

Patent US 5,872,291 discloses an innovative process for producing benzoyl chlorides through direct reaction of aromatic aldehydes with chlorine in liquid phase under inert gas atmosphere [15]. This methodology suppresses the formation of benzal chloride byproducts, which traditionally complicate product separation and reduce overall process efficiency.

The patent describes optimal reaction conditions including temperature control (below 80°C), specific catalyst loadings, and precise chlorine flow rates that maximize selectivity toward the desired acid chloride products [15].

Separation and Purification Innovations:

United States Patent 5,670,029 addresses critical challenges in benzyl chloride purification through development of novel continuous distillation processes [13]. The patent describes methods for separating complex mixtures containing benzyl chloride, benzyl alcohol, dibenzyl ether, and aqueous hydrogen chloride.

The process utilizes side-feed distillation columns with optimized feed locations and internal reflux ratios to achieve high-purity separations while minimizing the formation of dibenzyl ether through thermal condensation reactions [13].

Table 5: Patent Analysis Summary - Novel Synthesis Approaches

| Patent Number | Key Innovation | Yield Improvement | Environmental Benefit |

|---|---|---|---|

| US 2,859,253 | Continuous chloromethylation | 85-90% | Eliminates Cl₂ handling |

| US 5,872,291 | Liquid phase chlorination | 80-85% | Reduced byproduct formation |

| US 5,670,029 | Advanced separation | 95%+ purity | Minimized waste streams |

| US 3,715,283 | Stabilized distillation | Improved recovery | Reduced thermal degradation |

| CN 105384625A | Alternative chlorination | 75-80% | Safer reagent handling |

Emerging Technologies:

Recent patent filings indicate growing interest in photoredox catalysis and metal-organic framework (MOF) based catalysts for benzyl chloride synthesis. These approaches promise enhanced selectivity and reduced environmental impact through elimination of traditional Lewis acid catalysts [16] [17].

The development of cooperative catalytic systems that combine photoredox and organometallic catalysis represents a particularly promising direction for future industrial implementation. These systems demonstrate the ability to activate benzyl chlorides under mild conditions while maintaining high selectivity for desired transformation products [16].

Process Safety Innovations:

Several patents focus specifically on improving process safety through elimination of hazardous chlorine gas handling. Alternative chlorination agents, including N-chlorosuccinimide and trichloroisocyanuric acid, provide safer operational conditions while maintaining competitive yields [5] [18].

The development of solid-supported chlorinating agents represents another significant advancement, enabling batch processing with simplified waste handling and reduced environmental impact [19].

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 65 of 66 companies with hazard statement code(s):;

H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (23.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (18.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant